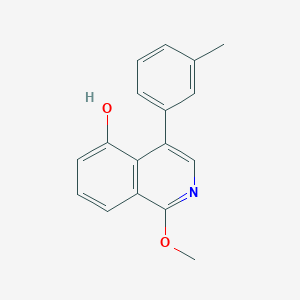
1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol is an aromatic compound with the molecular formula C17H15NO2 and a molecular weight of 265.30 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities. The presence of both methoxy and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method ensures the formation of the isoquinoline core with the desired substituents.
Análisis De Reacciones Químicas
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives, such as:
1-Methoxyisoquinoline: Lacks the m-tolyl and hydroxyl groups, resulting in different chemical properties and biological activities.
4-Hydroxyisoquinoline: Lacks the methoxy and m-tolyl groups, leading to variations in reactivity and applications.
1-Methoxy-4-phenylisoquinoline:
The uniqueness of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
656233-87-3 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-methoxy-4-(3-methylphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO2/c1-11-5-3-6-12(9-11)14-10-18-17(20-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3 |
Clave InChI |
YOMHHXQRKPGQRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


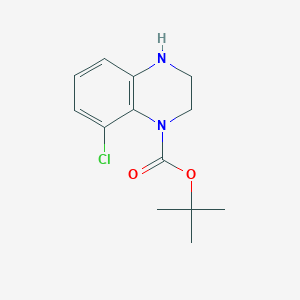
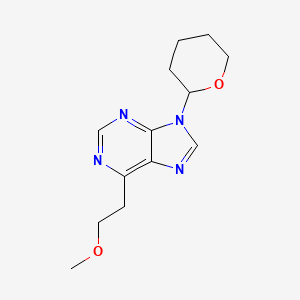
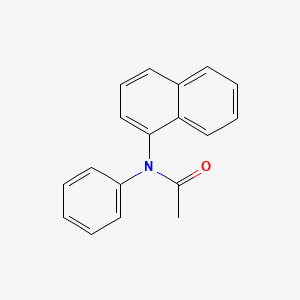
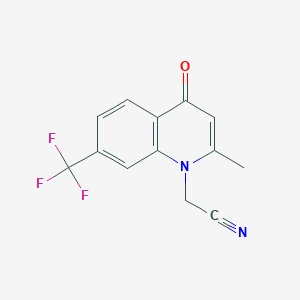
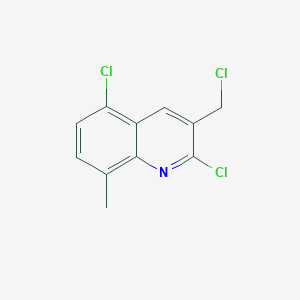
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)

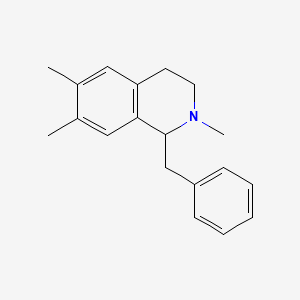
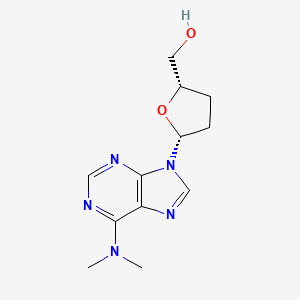
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)


![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)

